molecular formula C18H28Cl2N2O2 B5255010 2-(4-chloro-2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

2-(4-chloro-2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

Cat. No.: B5255010
M. Wt: 375.3 g/mol
InChI Key: NEVRNZGAQMBGCL-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a piperidine ring, and an acetamide moiety

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2.ClH/c1-12-8-13(19)6-7-15(12)23-11-16(22)20-14-9-17(2,3)21-18(4,5)10-14;/h6-8,14,21H,9-11H2,1-5H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVRNZGAQMBGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CC(NC(C2)(C)C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the phenoxy intermediate.

    Piperidine Ring Introduction: The phenoxy intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under suitable conditions to introduce the piperidine ring.

    Acetamide Formation: The final step involves the reaction of the piperidine derivative with an acetamide precursor to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenoxy group.

    Reduction: Reduction reactions may target the acetamide moiety or the chlorinated phenoxy group.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it may be investigated for its potential as a pharmacological agent. The presence of the piperidine ring suggests possible activity as a central nervous system agent.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of neurological disorders.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrobromide

Uniqueness

The hydrochloride salt form of the compound may exhibit different solubility and stability properties compared to its free base or other salt forms. This can influence its suitability for various applications, such as in pharmaceuticals where solubility is a critical factor.

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